Magnesium, bromo[4-(trifluoromethoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a chemical compound that is commercially available as a solution in tetrahydrofuran (THF) . It has the empirical formula C7H4BrF3MgO and a molecular weight of 265.31 .
Molecular Structure Analysis
The molecule is more complex than the simplified formula C7H4BrF3MgO suggests . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent, making the Mg tetrahedral and obeying the octet rule .Chemical Reactions Analysis
“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a Grignard reagent, which are known for their wide use in organic synthesis . They are often used in reactions such as the preparation of chromanol derivatives as a novel class of CETP inhibitors for treatment of cardiovascular disease, Pd-catalyzed cross coupling, and the preparation of indazole-pyridine derivatives as protein kinase B/Akt inhibitors .Physical And Chemical Properties Analysis
“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a liquid at room temperature with a density of 0.975 g/mL at 25 °C . It has a concentration of 0.5 M in THF .Scientific Research Applications
Grignard Reagent
This compound is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations . They are used in a variety of reactions, including nucleophilic additions and coupling reactions .
Trifluoromethoxylation Reagent
The compound has been used as a reagent in trifluoromethoxylation reactions . Trifluoromethoxylation is a type of chemical reaction where a trifluoromethoxy group (CF3O) is introduced into a molecule . This reaction has been used to synthesize a variety of CF3O-containing compounds .
Synthesis of Chromanol Derivatives
It has been used in the preparation of chromanol derivatives, which are a novel class of CETP inhibitors for the treatment of cardiovascular disease . CETP inhibitors are a type of drug that can increase HDL cholesterol levels and decrease LDL cholesterol levels .
Pd-Catalyzed Cross Coupling
The compound has been used in Pd-catalyzed cross coupling reactions . These reactions are a type of carbon-carbon bond forming reaction that are widely used in the synthesis of complex organic molecules .
Preparation of Indazole-Pyridine Derivatives
It has been used in the preparation of indazole-pyridine derivatives, which are protein kinase B/Akt inhibitors with reduced hypotension . These inhibitors are a type of drug that can inhibit the activity of protein kinase B/Akt, which is a key regulator of cell survival and proliferation .
Biomedical Applications
Magnesium and its alloys, including this compound, have shown significant potential in various biomedical applications . For example, they can be used in the development of bioresorbable implants due to their good biocompatibility and mechanical properties .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is often used as a grignard reagent , which are typically used in organic chemistry to add the corresponding R-group (in this case, the 4-(trifluoromethoxy)phenyl group) to a variety of target molecules.
Mode of Action
As a Grignard reagent, Magnesium, bromo[4-(trifluoromethoxy)phenyl]- interacts with its targets by nucleophilic addition. The negatively charged carbon atom in the Grignard reagent attacks an electrophilic carbon in the target molecule (usually a carbonyl carbon), resulting in the addition of the R-group to the target .
Biochemical Pathways
The exact biochemical pathways affected by Magnesium, bromo[4-(trifluoromethoxy)phenyl]- depend on the specific target molecule. It’s known that grignard reagents are often used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .
Result of Action
The molecular and cellular effects of Magnesium, bromo[4-(trifluoromethoxy)phenyl]- depend on the specific target molecule and the reaction conditions. In general, the result of its action is the addition of the 4-(trifluoromethoxy)phenyl group to the target molecule .
Action Environment
The action, efficacy, and stability of Magnesium, bromo[4-(trifluoromethoxy)phenyl]- are highly dependent on the reaction conditions. Grignard reagents are sensitive to moisture and air, and they require anhydrous and inert conditions for optimal activity .
properties
IUPAC Name |
magnesium;trifluoromethoxybenzene;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAJXWCOAYCCNM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)OC(F)(F)F.[Mg+2].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo[4-(trifluoromethoxy)phenyl]- | |
CAS RN |
169222-42-8 |
Source
|
Record name | 169222-42-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.